molecular formula C18H34O6Si B13410577 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane

Cat. No.: B13410577
M. Wt: 374.5 g/mol
InChI Key: LFPYKSVBKNNGCK-UXXRCYHCSA-N
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Description

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its intricate structure includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

The synthesis of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane involves several steps. The synthetic route typically starts with the preparation of the core furo[2,3-d][1,3]dioxol ring system, followed by the introduction of the dioxolan and tert-butyl-dimethylsilane groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or reagent for studying biochemical pathways. In medicine, its derivatives could potentially be developed into therapeutic agents. Industrial applications include its use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane can be compared with other similar compounds, such as those containing the furo[2,3-d][1,3]dioxol ring system or tert-butyl-dimethylsilane groupSimilar compounds include [(3aR,4R,6R,6aR)-6-[(4Z)-4-(hydroxyimino)-2-oxo-3,4-dihydropyrimidin1(2H)-yl]-2,2-dimethyltetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl 2-methylpropanoate and [(3AR,4R,6R,6AR)-2,2-dimethyl-6-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl benzoate .

Properties

Molecular Formula

C18H34O6Si

Molecular Weight

374.5 g/mol

IUPAC Name

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-13-12(11-10-19-17(4,5)21-11)20-15-14(13)22-18(6,7)23-15/h11-15H,10H2,1-9H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

LFPYKSVBKNNGCK-UXXRCYHCSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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